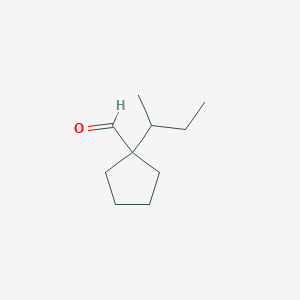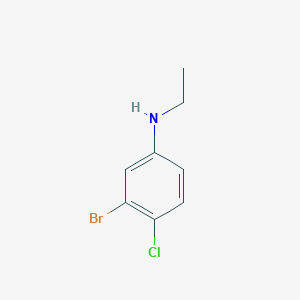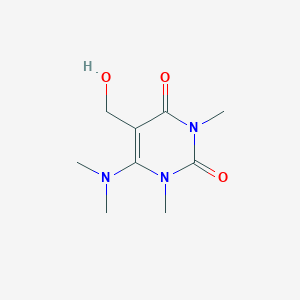![molecular formula C11H17NO3 B13258938 2-{[(2-Hydroxypropyl)amino]methyl}-5-methoxyphenol](/img/structure/B13258938.png)
2-{[(2-Hydroxypropyl)amino]methyl}-5-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-Hydroxypropyl)amino]methyl}-5-methoxyphenol is an organic compound with the molecular formula C11H17NO3. It is a phenolic compound that contains both hydroxyl and amino functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Hydroxypropyl)amino]methyl}-5-methoxyphenol typically involves the reaction of 5-methoxy-2-hydroxybenzaldehyde with 2-amino-1-propanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield of the product while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Hydroxypropyl)amino]methyl}-5-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
Scientific Research Applications
2-{[(2-Hydroxypropyl)amino]methyl}-5-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[(2-Hydroxypropyl)amino]methyl}-5-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-Hydroxyethyl)amino]methyl}-5-methoxyphenol
- 2-{[(2-Hydroxypropyl)amino]methyl}-4-methoxyphenol
Uniqueness
2-{[(2-Hydroxypropyl)amino]methyl}-5-methoxyphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-[(2-hydroxypropylamino)methyl]-5-methoxyphenol |
InChI |
InChI=1S/C11H17NO3/c1-8(13)6-12-7-9-3-4-10(15-2)5-11(9)14/h3-5,8,12-14H,6-7H2,1-2H3 |
InChI Key |
MDPBLBFBCAZDLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=C(C=C(C=C1)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-[(3-Aminopyrrolidin-1-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B13258896.png)

![[3-(2-Methylphenyl)oxiran-2-yl]methanol](/img/structure/B13258923.png)
![2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol](/img/structure/B13258928.png)
![[(2,3-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B13258929.png)


![1-[(Pyridin-4-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13258955.png)
